molecular formula C14H21NO3 B13891177 Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate

Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate

Cat. No.: B13891177
M. Wt: 251.32 g/mol
InChI Key: NDLRTIAQWGUBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-oxo-2-azaspiro[45]dec-6-ene-2-carboxylate is a chemical compound with the molecular formula C14H23NO3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can be exploited in drug design to develop new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-iodo-2-azaspiro[4.5]decane-2-carboxylate
  • Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the design of enzyme inhibitors and other bioactive molecules .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)6-4-11(16)5-7-14/h4,6H,5,7-10H2,1-3H3

InChI Key

NDLRTIAQWGUBSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)C=C2

Origin of Product

United States

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